molecular formula C21H33N3O5S B7692478 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide

2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide

Cat. No.: B7692478
M. Wt: 439.6 g/mol
InChI Key: ULTJQRAIDBTVSQ-UHFFFAOYSA-N
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Description

2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique molecular structure, which includes a piperidine ring, a sulfonyl group, and a morpholine ring, making it a valuable subject of study in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylpiperidine with sulfonyl chloride to form the sulfonyl intermediate. This intermediate is then reacted with phenol derivatives to introduce the phenoxy group. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction with a suitable propylamine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide
  • 4-(4-Methylpiperidin-1-yl)aniline
  • 2-(4-((4-methylpiperidin-1-yl)sulfonyl)phenoxy)-N-(3-morpholinopropyl)acetamide

Uniqueness

Compared to similar compounds, 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}-N-[3-(morpholin-4-yl)propyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .

Properties

IUPAC Name

2-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]-N-(3-morpholin-4-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O5S/c1-18-7-11-24(12-8-18)30(26,27)20-5-3-19(4-6-20)29-17-21(25)22-9-2-10-23-13-15-28-16-14-23/h3-6,18H,2,7-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTJQRAIDBTVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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